molecular formula C7H10N2O2 B13163614 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13163614
M. Wt: 154.17 g/mol
InChI Key: NFGSHSPIIRCVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. One common method involves the cyclization of 2-hydroxyethylamine with a diketone or a similar compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce a more saturated amine derivative.

Scientific Research Applications

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: Similar in structure but lacks the pyridinone ring.

    1-(2-Hydroxyethyl)pyrrolidine: Contains a similar hydroxyl group but has a different ring structure.

    2-Aminoethanol: A simpler compound with similar functional groups but no ring structure.

Uniqueness

3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and ring structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(2-hydroxyethyl)pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c8-6-2-1-3-9(4-5-10)7(6)11/h1-3,10H,4-5,8H2

InChI Key

NFGSHSPIIRCVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCO

Origin of Product

United States

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